2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

Fluorescence Spectroscopy Protein Labeling Cysteine Modification

A thiol-reactive fluorescent probe for site-directed protein labeling. Researchers requiring quantitative, residue-specific modification data often encounter batch variability and linker length incompatibility that invalidate cross-study comparisons. This compound solves these issues: - The acetamidoethyl spacer positions the pyrene fluorophore ~7.5 Å from the cysteine Cα, optimizing solvent exposure and rotational freedom for reliable excimer monitoring of conformational dynamics. - Thermal stability (mp 171-173 °C) ensures reagent integrity during ambient shipping and long-term -20 °C storage, minimizing batch-to-batch labeling variability. - Enables orthogonal labeling schemes with visible-excited MTS dyes (>100 nm spectral separation) for simultaneous, cross-talk-free monitoring of two distinct cysteine sites.

Molecular Formula C20H17NO3S2
Molecular Weight 383.5 g/mol
CAS No. 384342-64-7
Cat. No. B1139949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
CAS384342-64-7
SynonymsMethanesulfonothioic Acid S-[3-Oxo-3-(1-pyrenylamino)propyl] Ester;  Pyrene-ACE-MTS
Molecular FormulaC20H17NO3S2
Molecular Weight383.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22)
InChIKeyURZKUTILUPDOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (CAS 384342-64-7) for Site-Specific Protein Thiol Fluorescent Labeling


2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (CAS 384342-64-7, synonym Pyrene-ACE-MTS) is a thiol-reactive fluorescent probe from the methanethiosulfonate (MTS) class. Its structure comprises a pyrene fluorophore linked via an acetamidoethyl spacer to a methanethiosulfonate warhead that reacts selectively and rapidly with cysteine sulfhydryl groups under mild conditions to form mixed disulfide adducts . The compound is supplied as a solid with melting point 171–173 °C, LogP 5.759, and is designed for covalent protein modification, enabling fluorescence-based detection in biochemical and biophysical research .

Technical Rationale: Why a Generic MTS-Pyrene Probe Cannot Replace 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate Without Experimental Re-Validation


MTS-fluorophore reagents are not functionally interchangeable. The linker chemistry, spacer length, and substitution position on the pyrene ring critically influence fluorescence quantum yield, excimer formation propensity, protein surface accessibility, and local environmental sensitivity [1]. For 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, the acetamidoethyl spacer places the pyrene ∼7–8 Å from the cysteine α‑carbon, a distance that optimizes solvent exposure while preserving rotational freedom for excimer monitoring of conformational dynamics [2]. Substitution with a shorter methylene‑linked analog (e.g., 1‑Pyrenylmethyl MTS) or a longer propylcarboxamidoethyl variant alters the fluorophore's local mobility and its sensitivity to protein conformational changes, potentially invalidating established protocols and compromising quantitative cross‑study comparisons .

Quantitative Differentiation: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate vs. Closest Structural Analogs and Fluorescent MTS Alternatives


Spectral Blue-Shift: 2-(Pyren-1-ylaminocarbonyl)ethyl MTS vs. 1-Pyrenylmethyl MTS

2-(Pyren-1-ylaminocarbonyl)ethyl MTS exhibits a hypsochromic (blue) shift relative to the methylene‑linked analog 1‑Pyrenylmethyl MTS. This shift arises from the electron‑withdrawing amide carbonyl, which reduces the conjugation length of the pyrene π‑system [1].

Fluorescence Spectroscopy Protein Labeling Cysteine Modification

Thermal Stability Advantage: 49 °C Higher Melting Point vs. 1-Pyrenylmethyl MTS

The acetamidoethyl linker of 2-(Pyren-1-ylaminocarbonyl)ethyl MTS introduces strong intermolecular hydrogen bonding that substantially elevates the melting point relative to the methylene‑linked analog, reducing the risk of thermal degradation during storage or shipping .

Chemical Stability Storage Conditions Solid-Phase Handling

Optimized Spacer Length for Solvent Exposure and Conformational Sensitivity

The acetamidoethyl linker positions the pyrene fluorophore approximately 7–8 Å from the protein backbone, a distance empirically demonstrated to provide sufficient rotational freedom for excimer monitoring of conformational changes while maintaining sensitivity to the local dielectric environment [1].

Protein Dynamics SCAM Excimer Formation

Multiplexing Compatibility: UV Excitation with Minimal Cross-Talk vs. Visible MTS Dyes

2-(Pyren-1-ylaminocarbonyl)ethyl MTS is excited in the UV range (∼348 nm) and emits in the near‑UV/blue region (∼384 nm), a spectral window that shows negligible overlap with visible‑excited MTS dyes such as MTS‑Fluorescein (λex ∼494 nm) or MTS‑Rhodamine (λex ∼565 nm) .

Multicolor Labeling Ion Channels Fluorescence Microscopy

Procurement‑Aligned Application Scenarios for 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate


Substituted‑Cysteine Accessibility Method (SCAM) in Ion Channel Topology Mapping

2-(Pyren-1-ylaminocarbonyl)ethyl MTS reacts selectively with engineered cysteine residues introduced into transmembrane domains. The acetamidoethyl spacer ensures the pyrene probe remains accessible to solvent, while its distinct UV fluorescence (λem 384 nm) allows for quantitative assessment of residue‑specific modification rates without interference from visible MTS dyes used for additional site labeling [1].

Real‑Time Monitoring of Protein Conformational Dynamics via Pyrene Excimer Formation

The ∼7.5 Å linker length positions two pyrene moieties—when introduced at proximal cysteine sites—at an optimal distance for excimer formation upon conformational change. This excimer emission (∼480 nm) is a direct reporter of protein dynamics, and the intermediate linker length of 2-(Pyren-1-ylaminocarbonyl)ethyl MTS has been shown to yield superior excimer‑to‑monomer ratios compared to both shorter and longer spacer analogs in class‑level studies [1].

Multiplexed Cysteine Footprinting in Membrane Protein Complexes

Orthogonal labeling schemes pairing 2-(Pyren-1-ylaminocarbonyl)ethyl MTS (UV‑excited) with MTS‑Rhodamine (visible‑excited) allow simultaneous monitoring of two distinct cysteine sites in the same sample. The >100 nm spectral separation eliminates cross‑talk, enabling quantitative fluorescence imaging or plate‑reader assays without sequential washing or labeling steps [1].

Bioconjugation and Fluorescence Polarization Assays Requiring High Thermal Stability Reagents

The high melting point (171–173 °C) of 2-(Pyren-1-ylaminocarbonyl)ethyl MTS ensures that the solid reagent remains chemically intact during long‑term storage at −20 °C and during shipping at ambient temperature. This thermal robustness minimizes batch‑to‑batch variability in labeling efficiency, a critical factor for reproducibility in high‑throughput screening and quantitative bioconjugation workflows [1].

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